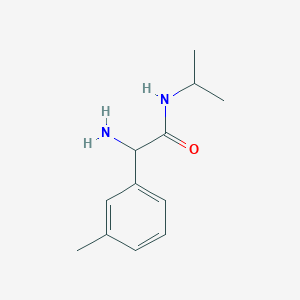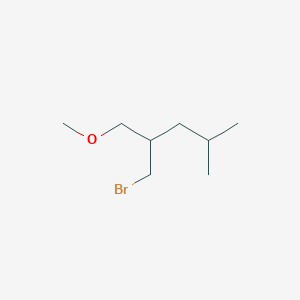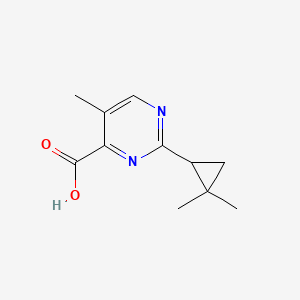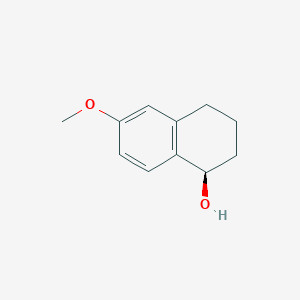![molecular formula C4H6N4O4S B13186061 [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid with formic acid under specific conditions. One common method includes the use of anhydrous magnesium sulfate as a drying agent and a rotary evaporator to concentrate the reaction mixture . The reaction conditions often involve refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and filtration to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include the inhibition of key metabolic enzymes or the disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide derivatives: These compounds have similar thiadiazole rings and exhibit urease inhibitory activity.
5-Arylidine amino-1,3,4-thiadiazol-2-[N-substituted benzyol]sulphonamides: Known for their antioxidant and anticancer activities.
Uniqueness
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C4H6N4O4S |
|---|---|
Peso molecular |
206.18 g/mol |
Nombre IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid;hydrate |
InChI |
InChI=1S/C4H4N4O3S.H2O/c5-3-7-8-4(12-3)6-1(9)2(10)11;/h(H2,5,7)(H,10,11)(H,6,8,9);1H2 |
Clave InChI |
CGMYWAUEZVYISV-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN=C(S1)NC(=O)C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


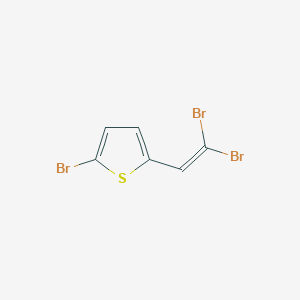
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
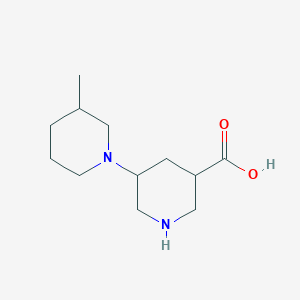
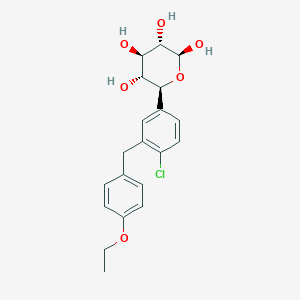
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
